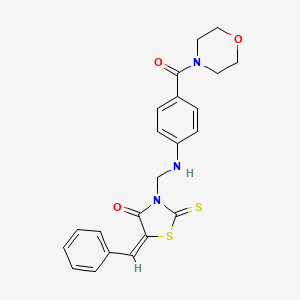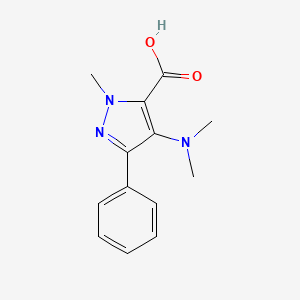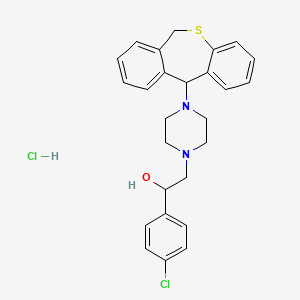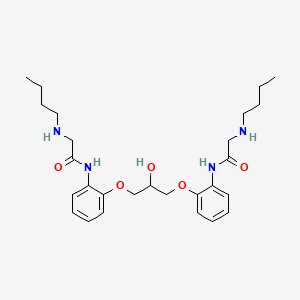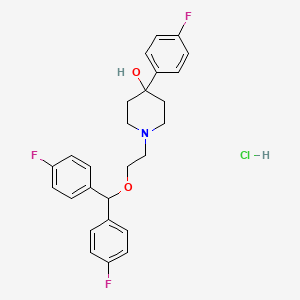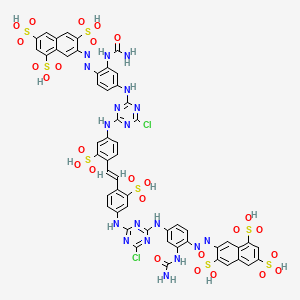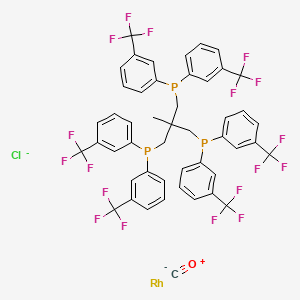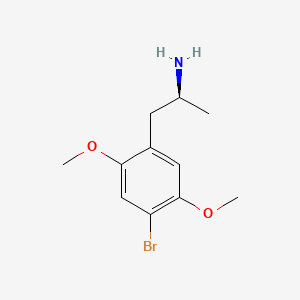
Brolamfetamine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brolamfetamine, (S)-, also known as 2,5-dimethoxy-4-bromoamphetamine, is a potent hallucinogenic compound belonging to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its strong psychedelic effects, which are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Brolamfetamine, (S)-, involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to a reductive amination reaction with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control measures to prevent misuse .
Análisis De Reacciones Químicas
Types of Reactions
Brolamfetamine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and phenethylamines, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
Brolamfetamine, (S)-, is used in scientific research primarily to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the role of serotonin in the brain and its effects on mood, perception, and cognition . Additionally, it has been used in studies investigating the mechanisms of hallucinogenic drugs and their potential therapeutic applications .
Mecanismo De Acción
Brolamfetamine, (S)-, exerts its effects primarily through its agonistic properties at the 5-HT2A receptor. It also acts as a partial agonist at the 5-HT2B, 5-HT2C, and TAAR1 receptors . The activation of these receptors leads to altered neurotransmitter release and changes in brain activity, resulting in the hallucinogenic effects associated with this compound .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent hallucinogen with similar effects but different receptor binding affinities.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and strong psychedelic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with slightly different pharmacological properties.
Uniqueness
Brolamfetamine, (S)-, is unique due to its high potency and selectivity for the 5-HT2A receptor. This makes it particularly useful in research settings for studying the effects of serotonin on the brain and for exploring potential therapeutic applications of hallucinogenic compounds .
Propiedades
Número CAS |
43061-16-1 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
(2S)-1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
Clave InChI |
FXMWUTGUCAKGQL-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1OC)Br)OC)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)Br)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


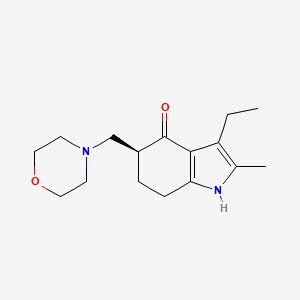
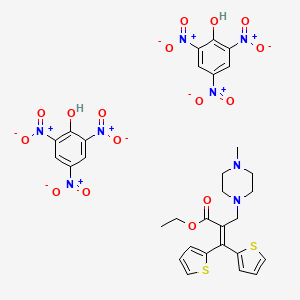
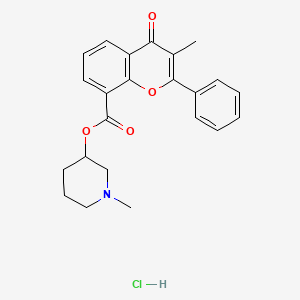
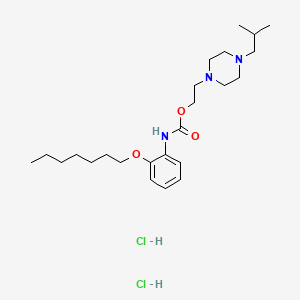
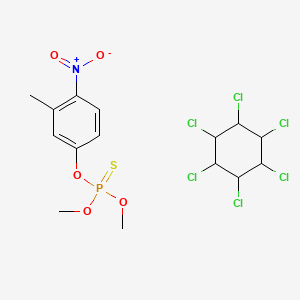
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)

